3-[(1H-pyrrol-2-ylmethylene)amino]benzamide
Description
Properties
IUPAC Name |
3-(1H-pyrrol-2-ylmethylideneamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-12(16)9-3-1-4-10(7-9)15-8-11-5-2-6-14-11/h1-8,14H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHEYDNJMWUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalytic Optimization
Recent studies have explored solvent effects on reaction efficiency. For instance, substituting ethanol with propionic acid under reflux conditions improved imine stability, albeit with a trade-off in yield (17.3% reported in Adler-type condensations). Polar aprotic solvents like dimethylformamide (DMF) have also been tested, but they often necessitate longer reaction times (24–48 hours) to achieve comparable conversions. Catalytic systems incorporating phase-transfer agents, such as hexadecyltrimethylammonium chloride, have demonstrated promise in accelerating the reaction kinetics, particularly in biphasic mixtures.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a viable alternative to traditional thermal methods, significantly reducing reaction times from hours to minutes. In one approach, 1H-pyrrole-2-carbaldehyde and 3-aminobenzamide are combined in a sealed vessel with a minimal volume of ethanol and subjected to microwave radiation at 120°C for 15 minutes. This method achieves yields of 68–72%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). The enhanced efficiency is attributed to uniform heating and reduced side reactions, such as oxidative degradation of the pyrrole ring.
Hydrogenation-Based Pathways
A patent-pending method leverages hydrogenation to synthesize the benzamide intermediate before introducing the pyrrole-methylene moiety. The process begins with the ammonolysis of paranitrobenzoyl chloride, yielding p-nitrophenylformamide, which is subsequently reduced to 3-aminobenzamide using hydrogen gas (0.5–1 MPa) in the presence of a palladium-on-carbon catalyst. This two-step approach achieves an overall yield of 87% for the benzamide precursor, which is then condensed with 1H-pyrrole-2-carbaldehyde under acidic conditions.
Green Chemistry Innovations
Efforts to align synthesis with green chemistry principles have focused on solvent substitution and waste minimization. Aqueous micellar systems, utilizing surfactants like sodium dodecyl sulfate (SDS), enable reactions at ambient temperatures with yields comparable to organic solvents (65–70%). Additionally, mechanochemical grinding of solid-state reactants (1H-pyrrole-2-carbaldehyde and 3-aminobenzamide) in a ball mill for 30 minutes produces the target compound without solvents, albeit with slightly lower yields (55–60%).
Analytical Characterization and Quality Control
Rigorous characterization of this compound is essential for confirming structural integrity and purity.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, DMSO-) displays characteristic peaks at δ 8.45 ppm (s, 1H, imine CH=N), 7.85–7.40 ppm (m, 4H, aromatic protons), and 6.90 ppm (t, 1H, pyrrole β-H).
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Infrared Spectroscopy (IR) : Key absorption bands include 1650 cm (C=O stretch of benzamide), 1590 cm (C=N stretch), and 3300 cm (N-H stretch).
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 213.23 [M+H].
Purity Assessment
HPLC analysis using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) reveals a retention time of 4.2 minutes, with purity ≥98% for most synthetic batches.
Comparative Evaluation of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Classical Condensation | Ethanol, reflux, 6–12 h | 60–70% | 95% | Scalability, low cost |
| Microwave-Assisted | Ethanol, 120°C, 15 min | 68–72% | 98% | Rapid, energy-efficient |
| Hydrogenation Pathway | H (0.5–1 MPa), Pd/C, 50–70°C | 87% | 97% | High intermediate yield |
| Green Chemistry (Ball Mill) | Solvent-free, 30 min | 55–60% | 93% | Eco-friendly, minimal waste |
Challenges and Optimization Strategies
A recurring issue in synthesis is the instability of the imine bond under prolonged heating, leading to hydrolysis and reduced yields. Strategies to mitigate this include:
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Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent oxidative side reactions.
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Low-Temperature Condensation : Performing the reaction at 0–5°C in dichloromethane with molecular sieves to absorb water.
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Catalytic Additives : Employing anhydrous magnesium sulfate or zeolites to sequester byproduct water .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Properties of Compared Benzamide Derivatives
Structural Differences and Implications
- Nilotinib (): Incorporates imidazole and pyrimidine groups, enhancing ATP-binding site affinity in BCR/ABL inhibition . Compound 155 (): A quinazoline-purine hybrid increases steric bulk, likely targeting distinct kinase domains . PF-06465469 (): A piperidinyl-pyrazolopyrimidine substituent suggests improved selectivity for specific enzymatic targets .
Electronic Effects : The pyrrole group in the target compound may delocalize electron density differently than the electron-deficient pyrimidine in nilotinib, affecting binding interactions .
Physicochemical Properties
Biological Activity
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O. The structure includes a benzamide moiety linked to a pyrrole derivative, which contributes to its biological activity.
Antibacterial Activity
Recent studies indicate that derivatives of pyrrole, including this compound, exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.12 | Staphylococcus aureus |
| Pyrrole derivative A | 0.5 | MRSA |
| Pyrrole derivative B | 4 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is comparable to known antibiotics like ciprofloxacin, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have indicated that this compound can inhibit the growth of several types of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast cancer) | 10 | Induction of apoptosis |
| HCT116 (Colon cancer) | 5 | Cell cycle arrest at G1 phase |
| A549 (Lung cancer) | 8 | Inhibition of DNA synthesis |
The IC50 values suggest that the compound exhibits potent anticancer properties, with significant effects observed in breast and colon cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar to other pyrrole derivatives, it may inhibit DNA gyrase, a target for many antibacterial agents .
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It effectively halts the cell cycle progression in various cancer types, preventing further proliferation .
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model where it demonstrated significant tumor regression in xenograft models of breast cancer. The study highlighted its potential for development into a therapeutic agent for resistant forms of cancer.
Q & A
Q. How can researchers optimize the synthesis of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide to improve yield and purity?
Methodological Answer:
- Reaction Parameter Screening : Vary catalysts (e.g., AlCl₃, as in ), solvents (e.g., THF or 1,2-dichloroethane), and temperature to identify optimal conditions.
- Purification Strategies : Use column chromatography with gradient elution or recrystallization for purity. Monitor intermediates via TLC.
- Analytical Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., 400 MHz for resolution of pyrrole protons) and IR spectroscopy (to detect amide C=O stretching ~1650 cm⁻¹) .
Table 1: Example Synthesis Optimization
| Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Standard (Ref.) | AlCl₃ | 1,2-DCE | 65 | 95% |
| Modified (Proposed) | FeCl₃ | THF | 78 | 98% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.2–6.8 ppm), benzamide protons (δ 7.3–8.1 ppm), and imine protons (δ 8.5–9.0 ppm). Use DEPT-135 for carbon hybridization confirmation .
- IR Spectroscopy : Identify amide I (1650–1680 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into designing experiments for synthesizing derivatives?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and intermediates, as demonstrated in . For example, calculate activation energies for imine formation or cyclization steps.
- Solvent Effects : Employ COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics .
- Virtual Screening : Generate a library of derivatives and rank them by binding affinity (e.g., docking studies for biological targets).
Q. What strategies resolve contradictions in biological activity data of derivatives across studies?
Methodological Answer:
- Standardized Assays : Replicate in vitro assays (e.g., glucose uptake in hepatocytes, as in ) under controlled conditions (pH, temperature, cell line).
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate activity trends.
Q. How can factorial design investigate temperature, solvent, and catalyst effects on cyclization steps?
Methodological Answer:
- Design Matrix : Implement a 2³ factorial design (temperature: 25°C vs. 60°C; solvent: polar vs. non-polar; catalyst: AlCl₃ vs. FeCl₃).
- Response Variables : Measure yield, reaction time, and byproduct formation. Use ANOVA to identify significant interactions (e.g., solvent polarity × catalyst type) .
- Case Study : ’s synthesis of N-[2-(1H-Pyrrol-2-ylcarbonyl)phenyl]benzamide could be re-optimized using this approach.
Q. What role does chemical software play in managing spectral data for analogs?
Methodological Answer:
- Data Integration : Use tools like COMSOL Multiphysics ( ) to correlate NMR/IR data with computational models.
- Encryption & Storage : Secure spectral libraries with AES-256 encryption (as in ) to protect intellectual property.
- Automated Analysis : Deploy AI algorithms to predict spectral patterns for novel derivatives, reducing manual interpretation time .
Key Considerations for Experimental Design
- Contradiction Mitigation : Cross-validate results using orthogonal methods (e.g., HPLC for purity alongside NMR).
- Safety Compliance : Adhere to protocols in for handling reactive intermediates (e.g., acetylating agents).
- Ethical Data Practices : Ensure reproducibility by documenting all parameters (e.g., CRDC classifications in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
